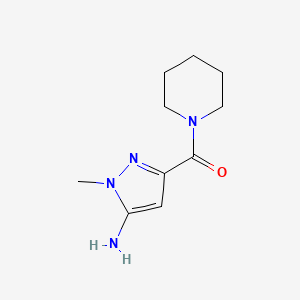
2,4-Diphenyl-6-(trichloromethyl)-1,2-dihydro-1,3,5,2-triazaphosphinine 2-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Diphenyl-6-(trichloromethyl)-1,2-dihydro-1,3,5,2-triazaphosphinine 2-oxide, also known as DPTA, is a phosphorus-containing compound that has been widely used in scientific research. DPTA is a heterocyclic compound that contains both phosphorus and nitrogen atoms in its structure. This compound has been synthesized using various methods and has been used in a variety of scientific applications.
作用机制
The mechanism of action of 2,4-Diphenyl-6-(trichloromethyl)-1,2-dihydro-1,3,5,2-triazaphosphinine 2-oxide is not well understood. However, it is believed that 2,4-Diphenyl-6-(trichloromethyl)-1,2-dihydro-1,3,5,2-triazaphosphinine 2-oxide acts as a chelating agent, binding to metal ions and facilitating their transport across cell membranes.
Biochemical and Physiological Effects:
2,4-Diphenyl-6-(trichloromethyl)-1,2-dihydro-1,3,5,2-triazaphosphinine 2-oxide has been shown to have a variety of biochemical and physiological effects. In animal studies, 2,4-Diphenyl-6-(trichloromethyl)-1,2-dihydro-1,3,5,2-triazaphosphinine 2-oxide has been shown to have antioxidant and anti-inflammatory properties. Additionally, 2,4-Diphenyl-6-(trichloromethyl)-1,2-dihydro-1,3,5,2-triazaphosphinine 2-oxide has been shown to have neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the primary advantages of using 2,4-Diphenyl-6-(trichloromethyl)-1,2-dihydro-1,3,5,2-triazaphosphinine 2-oxide in lab experiments is its ability to form stable complexes with metal ions. Additionally, 2,4-Diphenyl-6-(trichloromethyl)-1,2-dihydro-1,3,5,2-triazaphosphinine 2-oxide is relatively easy to synthesize and is readily available. However, one of the limitations of using 2,4-Diphenyl-6-(trichloromethyl)-1,2-dihydro-1,3,5,2-triazaphosphinine 2-oxide is its potential toxicity. 2,4-Diphenyl-6-(trichloromethyl)-1,2-dihydro-1,3,5,2-triazaphosphinine 2-oxide has been shown to be toxic to some cell lines, which may limit its use in certain applications.
未来方向
There are several potential future directions for research involving 2,4-Diphenyl-6-(trichloromethyl)-1,2-dihydro-1,3,5,2-triazaphosphinine 2-oxide. One potential area of research is the development of new catalysts and materials using 2,4-Diphenyl-6-(trichloromethyl)-1,2-dihydro-1,3,5,2-triazaphosphinine 2-oxide as a ligand. Additionally, further studies are needed to better understand the mechanism of action of 2,4-Diphenyl-6-(trichloromethyl)-1,2-dihydro-1,3,5,2-triazaphosphinine 2-oxide and its potential applications in the treatment of neurodegenerative diseases. Finally, there is a need for further studies to determine the toxicity of 2,4-Diphenyl-6-(trichloromethyl)-1,2-dihydro-1,3,5,2-triazaphosphinine 2-oxide and its potential effects on human health.
合成方法
The synthesis of 2,4-Diphenyl-6-(trichloromethyl)-1,2-dihydro-1,3,5,2-triazaphosphinine 2-oxide involves the reaction of trichloromethyl isocyanate with diphenylphosphine. This reaction produces 2,4-diphenyl-6-(trichloromethyl)-1,2-dihydro-1,3,5,2-triazaphosphinine, which is then oxidized to form 2,4-Diphenyl-6-(trichloromethyl)-1,2-dihydro-1,3,5,2-triazaphosphinine 2-oxide.
科学研究应用
2,4-Diphenyl-6-(trichloromethyl)-1,2-dihydro-1,3,5,2-triazaphosphinine 2-oxide has been used in a variety of scientific research applications. One of the primary uses of 2,4-Diphenyl-6-(trichloromethyl)-1,2-dihydro-1,3,5,2-triazaphosphinine 2-oxide is as a ligand in coordination chemistry. 2,4-Diphenyl-6-(trichloromethyl)-1,2-dihydro-1,3,5,2-triazaphosphinine 2-oxide can form complexes with various metal ions, which has been useful in the development of new catalysts and materials.
属性
IUPAC Name |
2,4-diphenyl-6-(trichloromethyl)-5H-1,3,5,2λ5-triazaphosphinine 2-oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3N3OP/c16-15(17,18)14-19-13(11-7-3-1-4-8-11)20-23(22,21-14)12-9-5-2-6-10-12/h1-10H,(H,19,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGCAMBCULODCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NP(=O)(N=C(N2)C(Cl)(Cl)Cl)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3N3OP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diphenyl-6-(trichloromethyl)-1,2-dihydro-1,3,5,2-triazaphosphinine 2-oxide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,3-dimethylbutanamide](/img/structure/B2400299.png)
![[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B2400300.png)





![(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2400309.png)
![1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2400311.png)
![N-(3-chloro-4-methoxyphenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2400312.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B2400315.png)
